REACTION_CXSMILES
|
C([O:3][C:4](=[O:18])[CH:5]([O:15][CH2:16][CH3:17])[CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([CH3:14])[CH:8]=1)C.C(C1C=C(CC(OCC)C(O)=O)C=CC=1O)C1C=CC=CC=1>>[CH2:16]([O:15][CH:5]([CH2:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([CH3:14])[CH:8]=1)[C:4]([OH:18])=[O:3])[CH3:17]
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Name
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2-ethoxy-3-(4-hydroxy-3-methyl-phenyl)-propionic acid ethyl ester
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Quantity
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0.85 g
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Type
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reactant
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Smiles
|
C(C)OC(C(CC1=CC(=C(C=C1)O)C)OCC)=O
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Name
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3-(3-benzyl-4-hydroxy-phenyl)-2-ethoxy-propionic acid
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Quantity
|
0 (± 1) mol
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Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C=1C=C(C=CC1O)CC(C(=O)O)OCC
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The crude product was used in the next step without further purification (0.71 g, 85%)
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Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)O)CC1=CC(=C(C=C1)O)C
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |